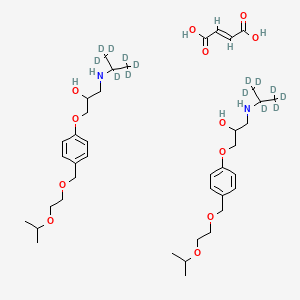
(+/-)-Bisoprolol-D7 hemifumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Bisoprolol-D7 hemifumarate is a deuterated form of bisoprolol hemifumarate, a beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of bisoprolol due to its enhanced stability and reduced metabolic rate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Bisoprolol-D7 hemifumarate involves the incorporation of deuterium atoms into the bisoprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired purity and isotopic composition .
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Bisoprolol-D7 hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(+/-)-Bisoprolol-D7 hemifumarate is widely used in scientific research due to its enhanced stability and reduced metabolic rate. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of bisoprolol in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of bisoprolol.
Drug Interaction Studies: Used to investigate potential drug-drug interactions and their effects on bisoprolol metabolism.
Clinical Research: Employed in clinical trials to evaluate the efficacy and safety of bisoprolol in various patient populations.
Mecanismo De Acción
(+/-)-Bisoprolol-D7 hemifumarate exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a reduction in heart rate, cardiac output, and blood pressure. The compound competitively inhibits the binding of catecholamines (e.g., adrenaline) to beta-1 receptors, thereby reducing the sympathetic stimulation of the heart . This mechanism helps in managing conditions such as hypertension, angina pectoris, and heart failure .
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: Another beta-1 adrenergic receptor blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with similar pharmacological properties.
Nebivolol: A newer beta-1 blocker with additional vasodilatory effects.
Uniqueness
(+/-)-Bisoprolol-D7 hemifumarate is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to its non-deuterated counterparts. This makes it particularly useful in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C40H66N2O12 |
|---|---|
Peso molecular |
781.0 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C18H31NO4.C4H4O4/c2*1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h2*5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*1D3,2D3,14D; |
Clave InChI |
VMDFASMUILANOL-QNEOGBJYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















